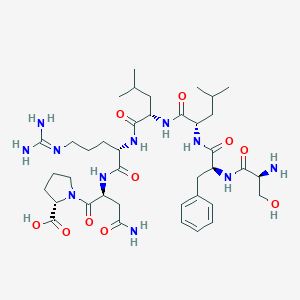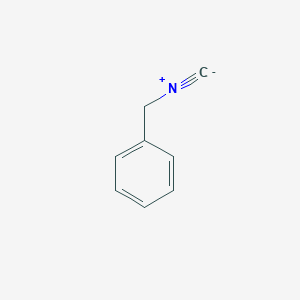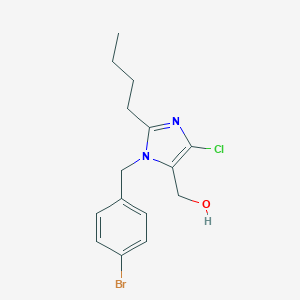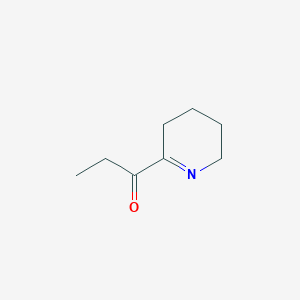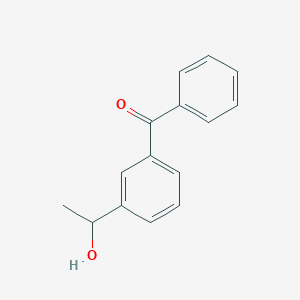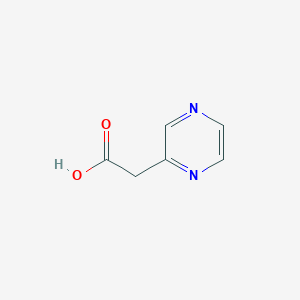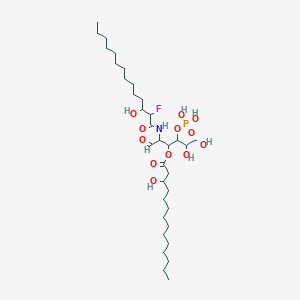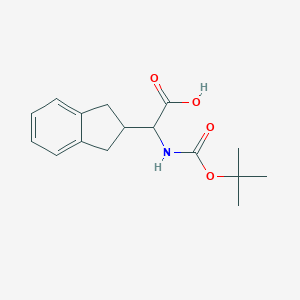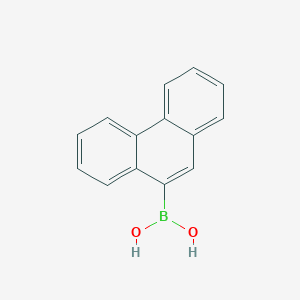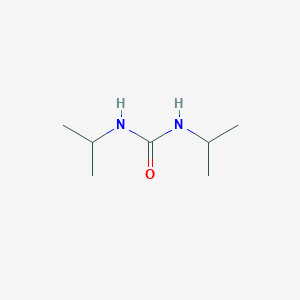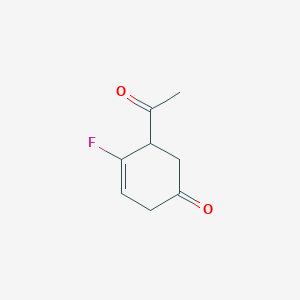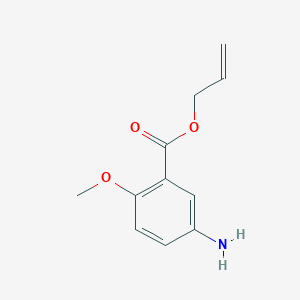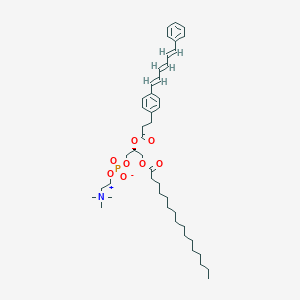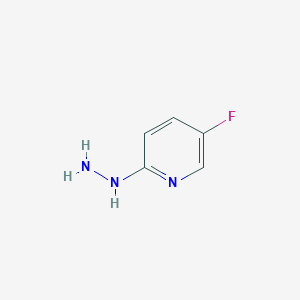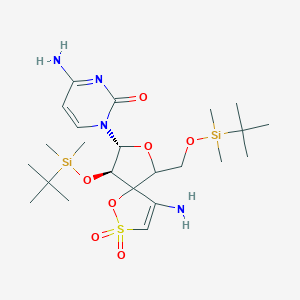
Tsao-C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tsao-C, also known as 3-(2-thienyl)-L-alanine or L-TA, is a synthetic amino acid that has been extensively studied for its potential therapeutic applications. Tsao-C was first synthesized in the 1970s and has since been researched for its ability to inhibit the growth of cancer cells, enhance immune function, and improve cognitive function.
Mécanisme D'action
The mechanism of action of Tsao-C is not fully understood, but research has suggested that it may work by inhibiting the activity of enzymes involved in cancer cell growth and promoting immune function. Tsao-C has been shown to inhibit the activity of ornithine decarboxylase, an enzyme involved in polyamine biosynthesis, which is essential for cancer cell growth. Tsao-C has also been shown to activate immune cells, such as natural killer cells and T cells, which play a critical role in the immune response to cancer cells.
Effets Biochimiques Et Physiologiques
Tsao-C has been shown to have various biochemical and physiological effects. Research has shown that Tsao-C can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Tsao-C has also been shown to enhance immune function by increasing the production of cytokines, such as interferon-gamma and interleukin-2, and activating immune cells, such as natural killer cells and T cells. In addition, Tsao-C has been shown to improve cognitive function by enhancing memory and learning in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Tsao-C in lab experiments is that it has been extensively studied and has been shown to have potential therapeutic applications. Tsao-C is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using Tsao-C in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to determine its optimal dosage and potential side effects.
Orientations Futures
There are several future directions for the research of Tsao-C. One area of research is to further investigate its mechanism of action and potential therapeutic applications. Another area of research is to determine the optimal dosage and potential side effects of Tsao-C. Additionally, research could focus on developing more potent analogs of Tsao-C that could have even greater therapeutic potential. Finally, research could explore the potential use of Tsao-C in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness.
In conclusion, Tsao-C is a synthetic amino acid that has been extensively studied for its potential therapeutic applications. Tsao-C has anticancer properties, enhances immune function, and improves cognitive function. While its mechanism of action is not fully understood, research has suggested that it may work by inhibiting the activity of enzymes involved in cancer cell growth and promoting immune function. Tsao-C has advantages and limitations for lab experiments, and future directions for research could focus on further investigating its mechanism of action, determining optimal dosage and potential side effects, developing more potent analogs, and exploring its potential use in combination with other therapies.
Méthodes De Synthèse
Tsao-C is synthesized through a multistep process that involves the reaction of 2-thiophenecarboxaldehyde with ethyl bromoacetate to form 2-thienylacetic acid ethyl ester. The ester is then hydrolyzed to form 2-thienylacetic acid, which is further reacted with N,N'-carbonyldiimidazole to form the final product, Tsao-C.
Applications De Recherche Scientifique
Tsao-C has been extensively studied for its potential therapeutic applications. Research has shown that Tsao-C has anticancer properties, as it inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Tsao-C has also been shown to enhance immune function by increasing the production of cytokines and activating immune cells. In addition, Tsao-C has been studied for its potential to improve cognitive function, as it has been shown to enhance memory and learning in animal models.
Propriétés
Numéro CAS |
142102-78-1 |
|---|---|
Nom du produit |
Tsao-C |
Formule moléculaire |
C23H42N4O7SSi2 |
Poids moléculaire |
574.8 g/mol |
Nom IUPAC |
4-amino-1-[(6R,8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]pyrimidin-2-one |
InChI |
InChI=1S/C23H42N4O7SSi2/c1-21(2,3)36(7,8)31-13-16-23(15(24)14-35(29,30)34-23)18(33-37(9,10)22(4,5)6)19(32-16)27-12-11-17(25)26-20(27)28/h11-12,14,16,18-19H,13,24H2,1-10H3,(H2,25,26,28)/t16-,18+,19-,23?/m1/s1 |
Clé InChI |
GEWVLOQCXLNTOR-BVSLTHQCSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC[C@@H]1C2([C@H]([C@@H](O1)N3C=CC(=NC3=O)N)O[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O2)N |
SMILES |
CC(C)(C)[Si](C)(C)OCC1C2(C(C(O1)N3C=CC(=NC3=O)N)O[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O2)N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1C2(C(C(O1)N3C=CC(=NC3=O)N)O[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



